molecular formula C22H24N6O5 B1674836 Leuprolide (1-3) CAS No. 35925-21-4

Leuprolide (1-3)

カタログ番号: B1674836
CAS番号: 35925-21-4
分子量: 452.5 g/mol
InChIキー: OHCMNYPOVOHMJR-BZSNNMDCSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Leuprolide (1-3) is a manufactured version of a hormone used to treat prostate cancer, breast cancer, endometriosis, uterine fibroids, and early puberty.

科学的研究の応用

Clinical Applications

Leuprolide is utilized in various medical fields, including oncology, gynecology, pediatrics, and reproductive medicine. Its primary applications are summarized below:

Prostate Cancer

Leuprolide is widely used as a palliative treatment for advanced prostate cancer. It helps achieve castrate testosterone levels, which is crucial for controlling tumor growth. In clinical studies, leuprolide has demonstrated effective suppression of testosterone levels within weeks of treatment .

Endometriosis

In women with endometriosis, leuprolide is administered to alleviate pain and reduce endometriotic lesions. It can be used as a monotherapy or in combination with norethindrone acetate for enhanced efficacy .

Uterine Leiomyomata (Fibroids)

Leuprolide is effective in managing uterine fibroids by reducing their size and alleviating associated symptoms such as heavy menstrual bleeding. It is often used preoperatively to improve hematological parameters in anemic patients .

Central Precocious Puberty

In pediatric patients diagnosed with central precocious puberty, leuprolide helps delay the onset of secondary sexual characteristics until an appropriate age, thereby improving predicted adult height .

Other Investigational Uses

Recent studies suggest potential applications for leuprolide in treating conditions like polycystic ovary syndrome, functional bowel disease, and even Alzheimer's disease . These uses are still under investigation but highlight the compound's versatility.

Data Table: Summary of Clinical Applications

ApplicationIndicationAdministrationDuration
Prostate CancerAdvanced prostate cancerDepot injectionContinuous
EndometriosisPain relief and lesion reductionMonthly or quarterly depotUp to 6 months
Uterine LeiomyomataSymptom relief pre-surgeryMonthly depotPreoperative
Central Precocious PubertyDelay sexual maturationMonthly depotUntil appropriate age
Investigational UsesVarious (e.g., Alzheimer's)Under researchVariable

Case Study 1: Prostate Cancer Management

In a phase III clinical trial involving 53 patients with advanced prostate cancer treated with leuprolide depot formulation, an 81% objective response rate was observed after 24 weeks. The median time to achieve castrate testosterone levels was approximately 21 days .

Case Study 2: Endometriosis Treatment

A study evaluating the efficacy of leuprolide combined with norethindrone showed significant improvements in pelvic pain and reduction in endometriotic lesions among women aged 18 years and older. The treatment was well-tolerated with manageable side effects .

Case Study 3: Pediatric Application

A cohort study on children receiving leuprolide for central precocious puberty indicated that treatment effectively delayed the onset of secondary sexual characteristics and improved predicted adult height outcomes .

特性

CAS番号

35925-21-4

分子式

C22H24N6O5

分子量

452.5 g/mol

IUPAC名

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C22H24N6O5/c29-19-6-5-16(26-19)20(30)27-17(8-13-10-23-11-25-13)21(31)28-18(22(32)33)7-12-9-24-15-4-2-1-3-14(12)15/h1-4,9-11,16-18,24H,5-8H2,(H,23,25)(H,26,29)(H,27,30)(H,28,31)(H,32,33)/t16-,17-,18-/m0/s1

InChIキー

OHCMNYPOVOHMJR-BZSNNMDCSA-N

SMILES

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

異性体SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O

正規SMILES

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

外観

Solid powder

Key on ui other cas no.

35925-21-4

純度

>98% (or refer to the Certificate of Analysis)

配列

XHW

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Leuprolide (1-3);  Leuprorelin

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leuprolide (1-3)
Reactant of Route 2
Reactant of Route 2
Leuprolide (1-3)
Reactant of Route 3
Reactant of Route 3
Leuprolide (1-3)
Reactant of Route 4
Leuprolide (1-3)
Reactant of Route 5
Leuprolide (1-3)
Reactant of Route 6
Leuprolide (1-3)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。